Ethyl Fluoro(phenylthio)acetate
Overview
Description
Ethyl Fluoro(phenylthio)acetate is a chemical compound with the molecular formula C10H11FO2S and a molecular weight of 214.26 . It is also known by other synonyms such as FLUORO(PHENYLTHIO)ACETIC ACID ETHYL ESTER .
Synthesis Analysis
The synthesis of Ethyl Fluoro(phenylthio)acetate involves a reaction of sodium in ethanol with thiophenol, followed by ethyl chlorofluoroacetate . The reaction is carried out at room temperature for 3.5 hours . After stirring, the formation of the product is complete . The product is then diluted, washed, dried, and evaporated to yield Ethyl Fluoro(phenylthio)acetate .Molecular Structure Analysis
The molecular structure of Ethyl Fluoro(phenylthio)acetate consists of a fluorine atom, a phenylthio group, and an ethyl ester group attached to an acetate backbone . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Ethyl Fluoro(phenylthio)acetate has been involved in various chemical reactions. For instance, it has been used in the electrochemical fluorination process . In this process, the compound is subjected to anodic fluorination, resulting in the formation of mono-fluorinated products .Physical And Chemical Properties Analysis
Ethyl Fluoro(phenylthio)acetate has a molecular weight of 214.26 . Other physical and chemical properties such as boiling point, melting point, density, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
Anticancer Prodrugs : Yamazaki et al. (1996) found that fluorine substitution on acyl groups in ethyl phenylacetate and phenylpropionate enhances their stereoselective hydrolysis by cancer cells, increasing their specificity as anticancer prodrugs (Yamazaki et al., 1996).
Chiral Agents for Secondary Alcohols : Hamman et al. (1987) discussed the synthesis of 2-Fluoro-2-phenyl acetic acid, which can be used as a chiral agent for derivatizing secondary alcohols, aiding in distinguishing enantiomers (Hamman et al., 1987).
Synthetic Applications in Photochemistry : Murakami et al. (2004) highlighted the electrosynthesis of ethyl α,α-difluoro-α-(phenylseleno)acetate and its application in photochemically producing regioselective difluorometylene adducts, showing promising synthetic applications (Murakami et al., 2004).
Glucose Sensing : Bao et al. (2021) developed a monomer, EDOT-FPBA, for enzyme-free glucose sensing under physiological conditions, potentially useful for glucose monitoring in living organisms (Bao et al., 2021).
Electrochemical Fluorination : Balandeh et al. (2017) studied the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), leading to the production of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate (Balandeh et al., 2017).
Synthesis of Multifunctional Carbon Compounds : Takéuchi et al. (1987) successfully synthesized optically active tetrafunctional carbon compounds and fluorine-containing trifunctional carbon compounds using titanium alkoxides, indicating new material development potentials (Takéuchi et al., 1987).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-fluoro-2-phenylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2S/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWIKXHJWRIFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456924 | |
Record name | Ethyl Fluoro(phenylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Fluoro(phenylthio)acetate | |
CAS RN |
106372-59-2 | |
Record name | Ethyl Fluoro(phenylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Fluoro(phenylthio)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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